molecular formula C16H18FN3O2 B133800 Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate CAS No. 160009-36-9

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate

Cat. No. B133800
M. Wt: 303.33 g/mol
InChI Key: ZMUMVOISTUCVJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the Biginelli reaction, which is a multicomponent reaction that typically yields dihydropyrimidinones. For instance, Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was synthesized using the Biginelli reaction under microwave irradiation, which is a method known for enhancing reaction rates and improving yields . Similarly, Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared using a classic Biginelli reaction under mild, solvent-free conditions . These methods suggest that the target compound could potentially be synthesized using similar conditions, with appropriate substitutions for the isopropyl and methylamino groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the anhydrous and solvated forms of a related compound were analyzed, revealing different crystalline forms and solvatomorphism . The interactions within the crystal lattice, such as hydrogen bonding and π interactions, play a significant role in the stability and properties of these compounds. These findings can be extrapolated to hypothesize about the molecular structure of the target compound, which may also exhibit solvatomorphism and similar intermolecular interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are often used to introduce different substituents into the pyrimidine ring. For instance, analogues of a pyrido[3,4-d]pyrimidine derivative were prepared by reacting the 6-fluoro derivatives with different amine nucleophiles . This suggests that the methylamino group in the target compound could be introduced through a similar nucleophilic substitution reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and thermal stability, can be assessed using techniques like differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . These properties are influenced by the molecular structure and the nature of substituents on the pyrimidine ring. The presence of fluorine atoms, for example, can significantly affect the compound's reactivity and interaction with biological targets, as seen in the biological activity of a pyrazolo[1,5-a]pyrimidine derivative .

Scientific Research Applications

Synthesis and Molecular Docking A study focused on the synthesis of novel compounds for medicinal applications, where precursors like methyl-4-(4-fluorophenyl)-6-isopropyl-2-(methyl sulfonyl) pyrimidine-5-carboxylate were used to create novel pyrazole derivatives. These compounds exhibited antioxidant, anti-breast cancer, and anti-inflammatory properties, demonstrating their potential as future COX-2 inhibitors or anti-inflammatory drugs. Molecular docking studies were conducted to explore the interaction between the synthesized compounds and enzymes responsible for inflammation and breast cancer, highlighting the compounds' promising biological activities (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Crystal Structure Analysis Research on the crystal and molecular structures of pyrimidine derivatives, including those similar to methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate, revealed insights into their isostructural nature. This work highlighted the importance of N-H...N and N-H...O hydrogen bonds in forming stable crystal structures, providing a foundation for understanding the physical characteristics of these compounds and their potential applications in drug design (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Modification for Enhanced Properties Another approach explored the chemical modification of pyrido[1,2-a]pyrimidine nuclei to optimize biological properties, specifically aiming to improve analgesic properties. Through these modifications, significant increases in biological activity were observed, particularly for derivatives substituted at specific positions, indicating potential pathways for developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Quantum Chemical and Molecular Docking Studies Quantum chemical calculations and Hirshfeld surface analysis were applied to a closely related compound to investigate its crystal structure and molecular interactions. This study highlighted the compound's stability and intermolecular interactions, contributing valuable insights for drug design and development. Molecular docking studies were also conducted to assess the impact of different substituents on molecular conformation and pharmacological activities (Gandhi et al., 2016).

Future Directions

The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate” and similar compounds could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-(methylamino)-6-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-9(2)13-12(15(21)22-4)14(20-16(18-3)19-13)10-5-7-11(17)8-6-10/h5-9H,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUMVOISTUCVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591993
Record name Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate

CAS RN

160009-36-9
Record name Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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